6-bromo-3-(6-morpholin-4-yl-6-oxohexyl)-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
6-bromo-3-(6-morpholin-4-yl-6-oxohexyl)-2-sulfanylidene-1H-quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(6-morpholin-4-yl-6-oxohexyl)-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom at the 6th position of the quinazolinone ring.
Alkylation: Attachment of the 6-oxohexyl group to the quinazolinone core.
Morpholine Addition: Incorporation of the morpholine ring.
Thionation: Introduction of the sulfanylidene group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the sulfanylidene group.
Reduction: Reduction reactions could target the carbonyl groups within the molecule.
Substitution: Halogen substitution reactions might occur at the bromine site.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-bromo-3-(6-morpholin-4-yl-6-oxohexyl)-2-sulfanylidene-1H-quinazolin-4-one could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its therapeutic potential, possibly as an anticancer or antimicrobial agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Other compounds in the quinazolinone family.
Brominated Compounds: Compounds with bromine atoms in similar positions.
Morpholine-Containing Compounds: Molecules that include the morpholine ring.
Uniqueness
The uniqueness of 6-bromo-3-(6-morpholin-4-yl-6-oxohexyl)-2-sulfanylidene-1H-quinazolin-4-one lies in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
6-bromo-3-(6-morpholin-4-yl-6-oxohexyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O3S/c19-13-5-6-15-14(12-13)17(24)22(18(26)20-15)7-3-1-2-4-16(23)21-8-10-25-11-9-21/h5-6,12H,1-4,7-11H2,(H,20,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWBJEBKYCUNFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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